Evogliptin Tartrate

Catalog No.
S914550
CAS No.
1222102-51-3
M.F
C23H32F3N3O9
M. Wt
551.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evogliptin Tartrate

CAS Number

1222102-51-3

Product Name

Evogliptin Tartrate

IUPAC Name

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C23H32F3N3O9

Molecular Weight

551.5 g/mol

InChI

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1

InChI Key

RBBXDAJRSNHIJZ-DLDKMZOSSA-N

SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

2-​Piperazinone, 4-​[(3R)​-​3-​amino-​1-​oxo-​4-​(2,​4,​5-​trifluorophenyl)​butyl]​-​3-​[(1,​1-​dimethylethoxy)​methyl]​-​, (3R)​-​, (2R,​3R)​-​2,​3-​dihydroxybutanedioat​e (1:1)

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Evogliptin Tartrate is a synthetic small molecule classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily developed for the management of type 2 diabetes mellitus. Its chemical structure features a piperazinone ring and a trifluorophenyl group, which are crucial for its interaction with the DPP-4 enzyme. The compound is known by its IUPAC name: (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(tert-butoxy)methyl]piperazin-2-one, and has a molecular formula of C₁₉H₂₆F₃N₃O₃ .

Evogliptin tartrate is being investigated for its potential to inhibit the enzyme DPP-4. DPP-4 plays a role in regulating blood sugar levels. Inhibiting this enzyme may increase the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release, leading to improved blood sugar control [, ].

As Evogliptin tartrate is an investigational drug, comprehensive data on its safety profile is not yet available in the public domain. More clinical trials are needed to determine its safety and potential side effects in humans [].

Anti-inflammatory and Analgesic Effects

Studies on rats with induced inflammatory pain have shown that Evogliptin (tartrate) may help reduce inflammation and pain. The research suggests it might work by:

  • Reducing paw thickness, a marker of inflammation Source: The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain:
  • Increasing the pain threshold Source: The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain:
  • Reducing the transmission of pain signals in nerves Source: The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain:
  • Suppressing inflammatory molecules called cytokines Source: The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain:
, including:

  • Oxidation: Particularly at the amino and piperazinone moieties.
  • Reduction: Occurring at the carbonyl groups within its structure.
  • Substitution: Nucleophilic substitution reactions involving the trifluorophenyl group are common.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines and thiols for substitution reactions. The major products from these reactions can lead to various derivatives that may have distinct pharmacological properties .

The primary biological activity of Evogliptin Tartrate is its inhibition of DPP-4, which enhances the secretion of glucagon-like peptide 1 (GLP-1). This action improves insulin release and glucose tolerance, making it effective in managing blood glucose levels in type 2 diabetes patients. Additionally, studies indicate that Evogliptin Tartrate may exert anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .

The synthesis of Evogliptin Tartrate involves multiple steps:

  • Formation of the Piperazinone Core: This is achieved through condensation reactions involving appropriate amines and carboxylic acids.
  • Introduction of Substituents: Substituents like trifluorophenyl are incorporated via nucleophilic substitution reactions.
  • Formation of the Tartrate Salt: The final step typically involves reacting the free base of Evogliptin with tartaric acid under controlled conditions to form the tartrate salt .

Evogliptin Tartrate is primarily used in managing type 2 diabetes mellitus. Its ability to enhance insulin secretion and improve glucose tolerance makes it a valuable therapeutic agent. Additionally, ongoing research explores its potential applications in treating inflammatory conditions due to its anti-inflammatory properties .

Studies indicate that Evogliptin Tartrate may interact with other medications, potentially increasing the risk or severity of hypoglycemia when combined with certain antihypertensives like Amlodipine. Other interactions may involve drugs that affect glucose metabolism, necessitating careful monitoring when co-administered .

Evogliptin Tartrate belongs to a class of DPP-4 inhibitors that includes several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameChemical Structure FeaturesUnique Aspects
SitagliptinContains a cyclopropyl groupFirst DPP-4 inhibitor approved for diabetes
SaxagliptinFeatures a bicyclic structureHas dual inhibition properties
LinagliptinContains a unique aniline moietyDoes not require renal dose adjustment
AlogliptinContains a pyrimidine ringHas fewer drug-drug interactions
Evogliptin TartratePiperazinone ring with trifluorophenyl groupExhibits significant anti-inflammatory effects

Evogliptin Tartrate's unique structural features and dual role in managing diabetes and inflammation set it apart from other DPP-4 inhibitors .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

551.20906409 g/mol

Monoisotopic Mass

551.20906409 g/mol

Heavy Atom Count

38

Appearance

White Solid

UNII

R14RT6A3LK

Dates

Modify: 2024-04-14

Explore Compound Types